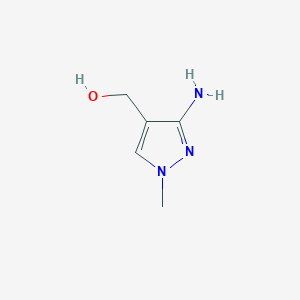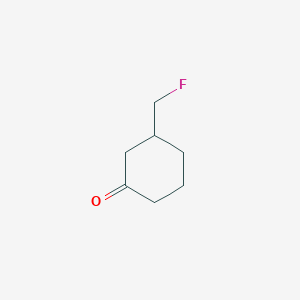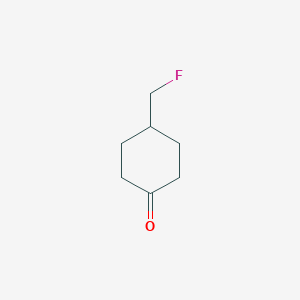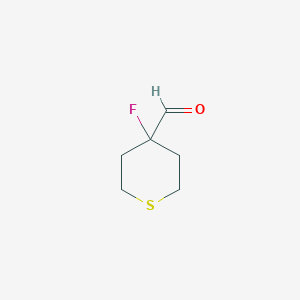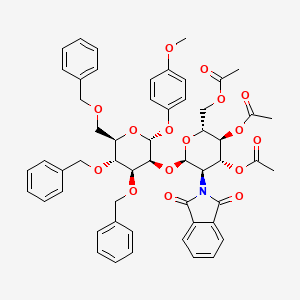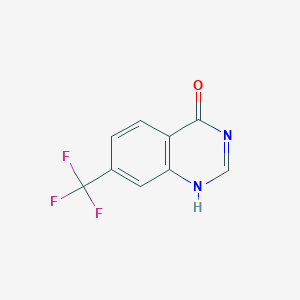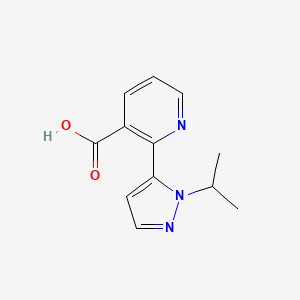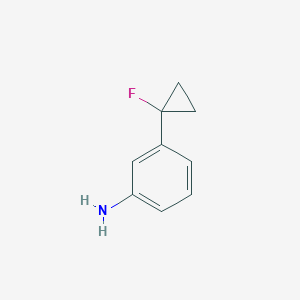
3-(1-Fluorocyclopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Fluorocyclopropyl)aniline is an organic compound characterized by the presence of a fluorocyclopropyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This method employs a bench-stable (1-fluorocyclopropyl)tin reagent, which reacts with aryl halides under palladium catalysis to form the desired product . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient.
Industrial Production Methods: Industrial production of 3-(1-Fluorocyclopropyl)aniline may involve scaling up the Stille cross-coupling reaction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, alternative methods such as cyclopropanation of (1-fluorovinyl)arenes may be explored for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Fluorocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the aniline.
Substitution: The fluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the fluorocyclopropyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the aniline moiety.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Fluorocyclopropyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(1-Fluorocyclopropyl)aniline involves its interaction with specific molecular targets. The fluorocyclopropyl group can modulate the compound’s conformation, pKa, and lipophilicity, influencing its binding affinity and selectivity for target proteins. This modulation can affect various signaling pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-(1-Fluorocyclopropyl)-N,N-dimethylaniline
- 1-Fluorocyclopropyl-substituted tetralone
- 1-Fluorocyclopropane derivatives
Comparison: 3-(1-Fluorocyclopropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorocyclopropyl-substituted compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
3-(1-fluorocyclopropyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-9(4-5-9)7-2-1-3-8(11)6-7/h1-3,6H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVOFOVNWPOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B7961753.png)
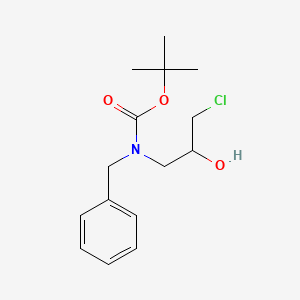
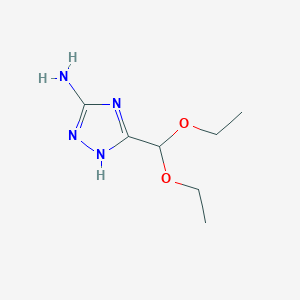
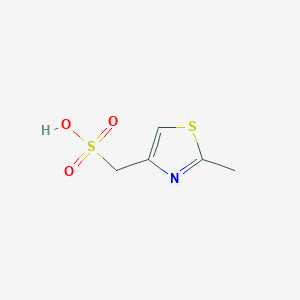
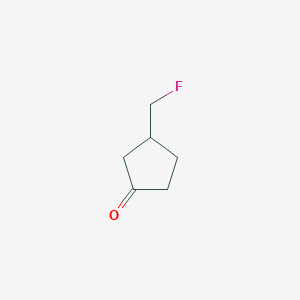
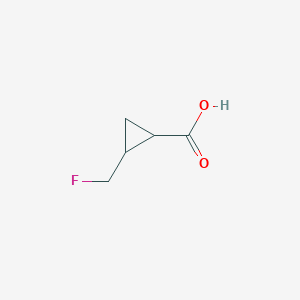
![8-Oxabicyclo[3.2.1]oct-6-en-3-amine](/img/structure/B7961808.png)
